![molecular formula C15H8N3NaO B580049 Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine CAS No. 1421610-21-0](/img/structure/B580049.png)

Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

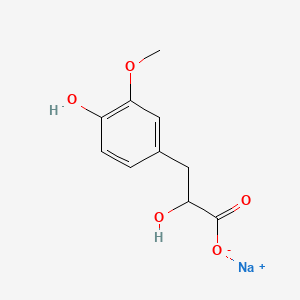

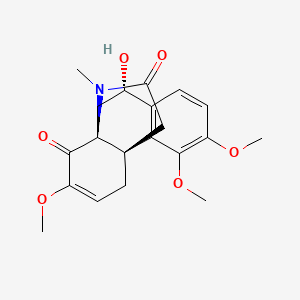

“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is also known as "11H-Indeno[1,2-b]quinoxalin-11-one oxime sodium salt" . It is a potent and selective JNK3 inhibitor . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .

Synthesis Analysis

The synthesis of indeno[1,2-b]quinoxalines involves the reactions of indeno[1,2-b]quinoxalinone as a key construction block . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular spiro architectures . A variety of chemical reactions are used to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is characterized by a nitrogen-containing indeno[1,2-b]quinoxaline ring . This ring is a privileged structurally fused active system and has notable applications in various fields of chemistry .Chemical Reactions Analysis

The nitrogen-containing indeno[1,2-b]quinoxaline ring is recognized as an important building block in organic synthesis . It is involved in a wide range of chemical reactions to produce a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks .Physical And Chemical Properties Analysis

“Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” is a white to off-white solid . It is soluble in DMSO . The molecular formula is C15H8N3NaO and the molecular weight is 269.23 .Applications De Recherche Scientifique

Organic Synthesis

The nitrogen-containing indeno[1,2-b]quinoxaline ring is a structurally fused active system and has notable applications in various fields of chemistry . For the past several years, it has been recognized as an important building block in organic synthesis . This compound is used as a key construction block for producing a variety of indeno[1,2-b]quinoxaline-based spiro-heterocyclic frameworks by means of a wide range of chemical reactions .

Biological Activities

Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Compounds containing a C=N bond attached to a heterocyclic moiety often possess pharmacological activities . The compound 11H-indeno[1,2-b]quinoxaline-11-one and its hydrazone have potential pharmaceutical applications with anti-cancer, c-Jun N-terminal kinase inhibitory, anti-inflammatory, antinociceptive, antiproliferative, etc., activities .

Inhibition of c-Jun N-terminal Kinase (JNK)

The compound has been used as a selective JNK3 inhibitor . JNK plays a central role in stress signaling pathways implicated in important pathological processes, including rheumatoid arthritis and ischemia-reperfusion injury . Therefore, inhibition of JNK is of interest for molecular targeted therapy to treat various diseases .

Neurodegenerative Processes

The compound has been evaluated for its ability to suppress neurodegenerative processes in OXYS rats at an early stage of development of Alzheimer’s Disease .

Anti-cancer Applications

Compounds with a quinoxaline core are used as allosteric dual Akt1 and Akt2 inhibitors, human cytomegalovirus polymerase inhibitors, Src-family kinase p56Lck inhibitors, SRPK-1 inhibitors, and monoamine oxidase A inhibitors . The compound 11H-indeno[1,2-b]quinoxalin-11-one and its hydrazone have potential pharmaceutical applications with anti-cancer activities .

Anti-inflammatory Applications

Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . These compounds also inhibited lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) activation and interleukin-6 (IL-6) production in human monocytic THP1-Blue cells and human MonoMac-6 cells, respectively .

Herbicides

Compounds with a quinoxaline core, such as (2-Quinoxalinyloxy)phenoxypropanoic acid derivatives, are well known to act as herbicides .

Inhibitors for Various Diseases

The quinoxaline structural motif is found in several drugs including brimonidine, quinacillin, and varenicline, which are well known as therapeutic treatments for glaucoma and to aid in the cessation of smoking . The quinoxaline drugs CQS (chloroquinoxaline sulfonamide) and XK469 have been observed to have anticancer activity against solid tumors .

Inhibition of Gram-positive Bacteria

The quinoxaline structural motif is also found in several natural products and antibiotics such as echinomycin, leromycin, and actinomycin, which are known to inhibit the growth of Gram-positive bacteria .

Inhibitors for Various Kinases

Compounds with a quinoxaline core are used as allosteric dual Akt1 and Akt2 inhibitors, human cytomegalovirus polymerase inhibitors, Src-family kinase p56Lck inhibitors, SRPK-1 inhibitors, and monoamine oxidase A inhibitors .

Inhibition of c-Jun Phosphorylation

Selected compounds also inhibited lipopolysaccharide (LPS)-induced c-Jun phosphorylation in MonoMac-6 cells, directly confirming JNK inhibition .

Modulators for Mechanistic Studies of JNKs

Indenoquinoxaline-based oximes can serve as specific small-molecule modulators for mechanistic studies of JNKs, as well as potential leads for the development of anti-inflammatory drugs .

Safety And Hazards

Orientations Futures

The nitrogen-containing indeno[1,2-b]quinoxaline ring has notable applications in various fields of chemistry . It has been recognized as an important building block in organic synthesis . Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates . Therefore, the future directions of “Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine” could involve further exploration of its potential pharmaceutical applications.

Propriétés

IUPAC Name |

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNHEGDICQSOLR-NYAKATHWSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N3NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)

![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)

![3-Methyl-2-[(E)-(4-methylphenyl)diazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B579975.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)